molecular formula C10H18 B078816 (-)-trans-Pinane CAS No. 10281-53-5

(-)-trans-Pinane

Cat. No. B078816
CAS RN: 10281-53-5
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-CIUDSAMLSA-N
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Description

Synthesis Analysis

The synthesis of (-)-trans-Pinane typically involves the hydrogenation of α-pinene, which results in a mixture of cis- and trans-pinane isomers. Studies such as those by Huang Zong-liang (2002) and Wang Bi-yu (2003) have optimized the conditions for the catalytic hydrogenation of α-pinene, achieving high conversion rates and selectivity for cis-pinane, with the process also applicable to trans-pinane (Huang Zong-liang, 2002); (Wang Bi-yu, 2003).

Molecular Structure Analysis

The molecular structure of (-)-trans-Pinane is characterized by its bicyclic framework, consisting of a cyclohexane ring fused to a cyclobutane ring. This unique arrangement imparts stability and defines its reactivity. Quantum chemical investigations, such as those conducted by Kinzel et al. (2010), provide insights into the thermal rearrangement reactions of cis- and trans-pinane, highlighting the influence of molecular structure on their reactivity and isomerization pathways (Kinzel et al., 2010).

Chemical Reactions and Properties

(-)-trans-Pinane undergoes various chemical reactions, including oxidation and rearrangement. For instance, Brose et al. (1992) studied its oxidation with molecular oxygen, revealing a preference for attack at the tertiary C-H bond in the 2-position. This reaction pathway leads to the formation of hydroperoxides and alcohols after reduction, illustrating the compound's reactivity towards oxygen (Brose et al., 1992). Additionally, thermal isomerization studies by Stolle et al. (2008) have shown the transformation of (-)-trans-Pinane into other terpenoids, further demonstrating its versatile chemical behavior (Stolle et al., 2008).

Physical Properties Analysis

The physical properties of (-)-trans-Pinane, including its melting point, boiling point, and solubility, are closely related to its molecular structure. These properties are essential for its application in various fields, such as materials science and synthetic chemistry. Unfortunately, specific studies focusing solely on the physical properties of (-)-trans-Pinane were not identified in this search, indicating a potential gap in the literature.

Chemical Properties Analysis

The chemical properties of (-)-trans-Pinane, such as its reactivity towards various reagents and its role as a precursor in synthetic routes, are critical for its applications in organic synthesis. The compound's ability to undergo oxidation, isomerization, and other transformations makes it a valuable synthetic intermediate. For example, the work by Coudret and Waegell (1994) on its oxidation with RuO4 highlights the compound's reactivity and the potential to generate various oxidized products (Coudret & Waegell, 1994).

Scientific Research Applications

  • Oxidative Behavior and Radical Formation : (-)-trans-Pinane is subject to oxidative attack at its secondary and tertiary C-H bonds, leading to the formation of radicals, hydroperoxides, and alcohols. These oxidative behaviors are essential for understanding its reactivity and potential applications in organic synthesis (Brose, Pritzkow, & Thomas, 1992).

  • Oxidation Mechanisms : The oxidation of (-)-trans-Pinane with RuO4 has been studied, providing insights into its chemical structure and oxidation mechanisms. This research is valuable for developing new synthetic pathways and applications in chemical manufacturing (Coudret & Waegell, 1994).

  • Hydrogenation Processes : Catalytic hydrogenation of pinenes to produce (-)-trans-Pinane has been explored, indicating its potential in producing various terpenes and related compounds. This process is critical for the large-scale production of (-)-trans-Pinane and its derivatives (Cocker, Shannon, & Staniland, 1966).

  • Sustainable Synthesis via Monoterpene Transformation : The conversion of pinenes to pinane over catalysts has been studied, highlighting a sustainable approach to synthesizing chemicals from natural sources. This research is significant for the development of green chemistry applications (Wang et al., 2015).

  • Alternative Solvent Application : (-)-trans-Pinane has been investigated as an alternative solvent for extracting bioactive compounds, showcasing its potential in green solvent applications. This research opens new avenues for the use of (-)-trans-Pinane in pharmaceutical and food industries (Yara-Varón et al., 2016).

  • Enantiomeric Purity Analysis : Methods have been developed for determining the enantiomeric purity of terpenoic hydrocarbons like (-)-trans-Pinane. This research is crucial for quality control and purity assessment in pharmaceutical and chemical industries (Kościelski, Sybilska, & Jurczak, 1986).

  • Perfume and Aromatic Compound Production : The use of (-)-trans-Pinane in the preparation of terpenoid perfumes and aromatic compounds has been reviewed, highlighting its significance in the fragrance industry (Zong, 2001).

  • Synthesis of Cyclobutanes and Oxatricyclo-Derivatives : The synthesis of cyclobutanes and oxatricyclo-derivatives from cis- and trans-Pinanes demonstrates the versatility of (-)-trans-Pinane in organic synthesis. This research contributes to the development of novel synthetic routes in chemistry (Erman & Kane, 2008).

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and the potential hazards it may pose to health and the environment.


Future Directions

This involves predicting or proposing future research directions based on the known properties and uses of the compound.


properties

IUPAC Name

(1S,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSLPVRUOBDEW-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2C[C@@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858758, DTXSID801037317
Record name (S)-trans-Pinane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo(3.1.1)heptane
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-trans-Pinane

CAS RN

10281-53-5, 33626-25-4
Record name (1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (±)-cis-Pinane
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Record name (S)-trans-Pinane
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Record name Pinane, trans-
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Record name (S)-trans-Pinane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo(3.1.1)heptane
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Record name (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name [1S-(1α,2α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name PINANE, TRANS-(-)-
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Record name PINANE, TRANS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
525
Citations
T Brose, W Pritzkow, G Thomas - Journal für Praktische Chemie …, 1992 - Wiley Online Library
… We also studied the oxidation of trans-pinane lb. This compound contained 5 'To cis-pinane … The corrected results of the oxidation of trans-pinane at 100C are shown in Table 2. …
Number of citations: 23 onlinelibrary.wiley.com
A Stolle, B Ondruschka, W Bonrath… - … A European Journal, 2008 - Wiley Online Library
Catalyzed and uncatalyzed rearrangement reactions of terpenoids play a major role in laboratory and industrial‐scale synthesis of fine chemicals. Herein, we present our results on the …
A Baranowska, KZ Ła̧czkowski… - Journal of computational …, 2010 - Wiley Online Library
We have carried out extensive studies on the basis set dependence of the calculated specific optical rotation (OR) in molecules at the level of the time–dependent Hartree–Fock and …
Number of citations: 29 onlinelibrary.wiley.com
A Stolle, W Bonrath, B Ondruschka… - The Journal of …, 2008 - ACS Publications
On the basis of pyrolysis experiments with cis-pinane (1a), trans-pinane (1b), β-citronellene (2), and isocitronellene (3), rate constants and activation parameters for the thermal …
Number of citations: 14 pubs.acs.org
P Bouř, V Baumruk, J Hanzlíková - Collection of Czechoslovak …, 1997 - cccc.uochb.cas.cz
… Samples of both enantiomeric forms of trans-pinane and α-… Calculated frequencies for α-pinene and trans-pinane, … (0.9675) for α-pinene (trans-pinane), which made comparison to …
Number of citations: 57 cccc.uochb.cas.cz
LD Barron, L Hecht, AR Gargaro… - Journal of Raman …, 1990 - Wiley Online Library
… been confirmed experimentally for trans-pinane.' This same … A crucial test is therefore to discover if trans-pinane shows … saturated hydrocarbons such as trans-pinane. However, they …
MB Erman, BJ Kane - Chemistry & biodiversity, 2008 - Wiley Online Library
… Another practically important use of cis- and trans-pinanes is their aerobic oxidation to the corresponding cis- and transpinane hydroperoxides (cis-PHP and trans-PHP, resp.). A mixture …
Number of citations: 23 onlinelibrary.wiley.com
D Kinzel, A Stolle, B Ondruschka… - Physical Chemistry …, 2010 - pubs.rsc.org
… Analogous transition structures and denotations are valid for trans-pinane (2). Altogether, … Analogous transition structures and denotations are valid for trans-pinane (2). Altogether, the …
Number of citations: 12 pubs.rsc.org
II Il'Ina, IL Simakova, VA Semikolenov - Kinetics and catalysis, 2002 - Springer
… can exist as four spatial isomers of cis- and trans-pinane: … the formation of two cis- and trans-pinane isomers; in this case, the … containing 56–57% cis-pinane and 43–44% trans-pinane …
Number of citations: 12 link.springer.com
R Sercheli, ALB Ferreira, LHB Baptistella… - Journal of Agricultural …, 1997 - ACS Publications
… The conversion was quantitative, producing cis- and trans-pinane in a 4:1 ratio. … The flask was filled with 12.4 g of cis- and trans-pinane, magnetically stirred, and thermostated at 80 to …
Number of citations: 13 pubs.acs.org

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